molecular formula C5H7IN2S B8354780 4-Ethyl-5-iodo-thiazol-2-ylamine

4-Ethyl-5-iodo-thiazol-2-ylamine

Cat. No. B8354780
M. Wt: 254.09 g/mol
InChI Key: KLINPHMTXWBIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973051B2

Procedure details

4-Ethyl-thiazol-2-ylamine (0.960 g, 7.49 mmol) was dissolved in 17 mL of CH2Cl2 and 3.5 mL of acetic acid and treated at 0° C. with iodine monochloride (7.86 mL of 1M in CH2Cl2, 1.05 eq.) and kept at this temperature for 1 h. Pouring onto crashed ice/Na2CO3, twofold extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and evaporation to dryness afforded 1.67 g of the title compound as almost black viscous oil, sufficiently pure to be used for the next step.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
7.86 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[C:5]([NH2:8])[S:6][CH:7]=1)[CH3:2].C(O)(=O)C.[I:13]Cl>C(Cl)Cl>[CH2:1]([C:3]1[N:4]=[C:5]([NH2:8])[S:6][C:7]=1[I:13])[CH3:2]

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
C(C)C=1N=C(SC1)N
Name
Quantity
17 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7.86 mL
Type
reactant
Smiles
ICl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/Na2CO3, twofold extraction with ethyl acetate
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1N=C(SC1I)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.